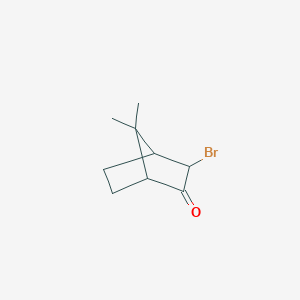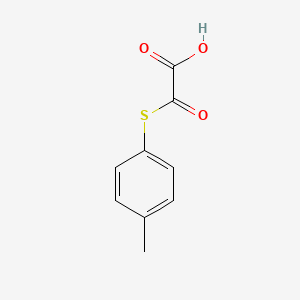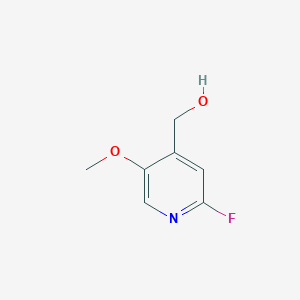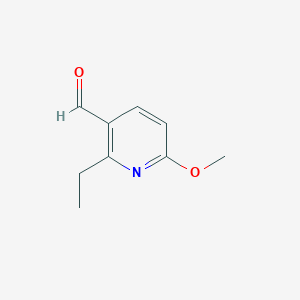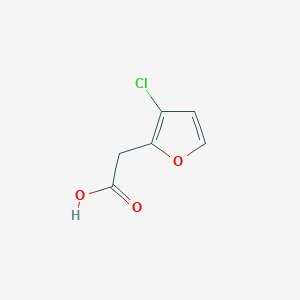
3-Chlorofuran-2-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorofuran-2-acetic Acid is a chemical compound with the CAS Number: 1378768-90-1 . It has a molecular weight of 160.56 and its IUPAC name is (3-chloro-2-furyl)acetic acid . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound stored at refrigerator temperatures . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
3-Chlorofuran-2-acetic acid has a wide range of potential applications in the scientific research field. It has been used in the synthesis of a variety of compounds, including heterocyclic aromatic compounds and organophosphorus compounds. It has also been used in the synthesis of small molecules, such as amino acids and peptides. Additionally, this compound has been used in the synthesis of biologically active compounds, such as antibiotics, antiviral agents, and anti-cancer agents.
Mecanismo De Acción
The mechanism of action of 3-Chlorofuran-2-acetic acid is not fully understood. However, it is thought to act as an acid catalyst in certain reactions, such as the synthesis of heterocyclic aromatic compounds. Additionally, this compound is thought to act as a nucleophile in certain reactions, such as the synthesis of organophosphorus compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It has been shown to be non-toxic in mice and rats, suggesting that it may be safe for use in humans. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chlorofuran-2-acetic acid has several advantages for use in lab experiments. It is highly reactive and has a low toxicity, making it an attractive choice for scientists to use in their research. Additionally, it can be easily synthesized and can be used in a variety of reactions. However, this compound is also limited in its use. It has a low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound is not as widely available as other compounds, which can make it difficult to obtain.
Direcciones Futuras
The potential applications of 3-Chlorofuran-2-acetic acid are vast, and there are many future directions for research. One area of research is the development of new synthetic methods for the synthesis of this compound. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to identify potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential uses in the synthesis of other compounds. Finally, further research is needed to develop methods to increase the solubility of this compound in water, which would make it easier to work with in certain experiments.
Métodos De Síntesis
3-Chlorofuran-2-acetic acid can be synthesized in a variety of ways, including through the reaction of furan-2-acetic acid with phosphorus oxychloride. This reaction produces a mixture of this compound and 2-chlorofuran-3-acetic acid. The mixture can then be separated through a series of distillations and crystallizations. Another method of synthesis involves the reaction of furan-2-acetic acid with thionyl chloride. This reaction produces a mixture of this compound and 2-chlorofuran-3-acetic acid, which can also be separated through a series of distillations and crystallizations.
Safety and Hazards
The safety information for 3-Chlorofuran-2-acetic Acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(3-chlorofuran-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEBCGMJVBZDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

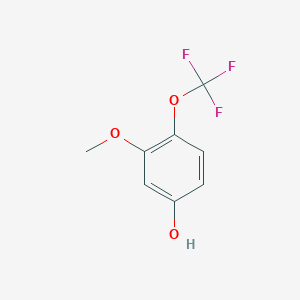

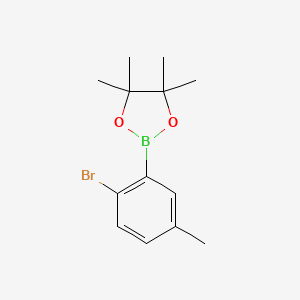
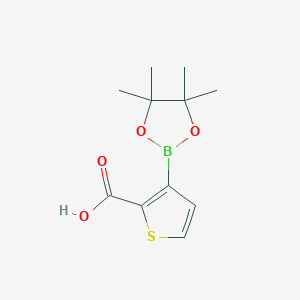
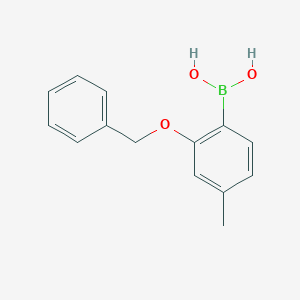
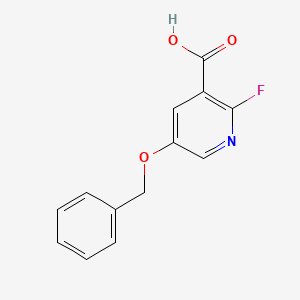
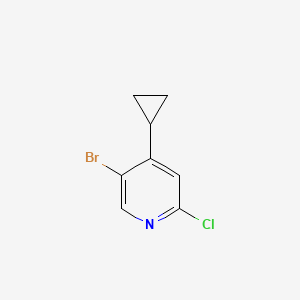
![tert-Butyl 3-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B6306445.png)
![2-Chloro-5,6,7-trifluorobenzo[d]thiazole](/img/structure/B6306450.png)

